2-(2-Fluorosulfonyloxyphenoxy)pyrimidine
Description
2-(2-Fluorosulfonyloxyphenoxy)pyrimidine is a pyrimidine-based compound featuring a fluorosulfonyloxy-substituted phenoxy group at the 2-position of the pyrimidine ring. The fluorosulfonyloxy group is a strong electron-withdrawing moiety, which may enhance metabolic stability and binding affinity to biological targets compared to other substituents. Pyrimidine derivatives are widely explored in medicinal chemistry due to their ability to modulate enzymes like collagen prolyl-4-hydroxylase (CP4H), a key target in fibrosis treatment .
Properties
IUPAC Name |
2-(2-fluorosulfonyloxyphenoxy)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O4S/c11-18(14,15)17-9-5-2-1-4-8(9)16-10-12-6-3-7-13-10/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKBNPPVZVLTNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=CC=N2)OS(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorosulfonyloxyphenoxy)pyrimidine typically involves the nucleophilic substitution reaction of a suitable pyrimidine derivative with a fluorosulfonyloxyphenol. One common method includes the reaction of 2-chloropyrimidine with 2-fluorosulfonyloxyphenol in the presence of a base such as cesium fluoride in an aprotic dipolar solvent . The reaction conditions often require controlled temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process may include techniques such as recrystallization, chromatography, and distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorosulfonyloxyphenoxy)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorosulfonyloxy group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to remove the fluorosulfonyloxy group.
Cyclization: It can participate in cyclization reactions to form fused heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, sulfonyl derivatives, and fused heterocyclic compounds.
Scientific Research Applications
2-(2-Fluorosulfonyloxyphenoxy)pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluorosulfonyloxyphenoxy)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The biological activity of pyrimidine derivatives is highly dependent on substituents at the 2-, 4-, and 6-positions. Below is a comparison of 2-(2-fluorosulfonyloxyphenoxy)pyrimidine with structurally related compounds from the evidence:
Key Observations :
- Electron-Withdrawing Groups: Compounds with fluorinated substituents (e.g., 12q, 3,4-difluorophenyl) exhibit superior anti-fibrotic activity (IC50 ~45 µM) compared to non-fluorinated analogs. The fluorosulfonyloxy group in the target compound may further enhance target binding due to its stronger electron-withdrawing nature .
- Phenoxy vs. Carbamoyl: Phenoxy-substituted pyrimidines (e.g., 5-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine) show structural similarity but lack direct activity data. Carbamoyl-linked derivatives (e.g., 12m, 12q) demonstrate validated efficacy in inhibiting collagen synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
